1,7-Diepi-8,15-cedranediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

1,7-Diepi-8,15-cedranediol is a natural sesquiterpenoid compound with the chemical formula and a CAS number of 40768-81-8. It is primarily extracted from the leaves of Platycladus orientalis, a species known for its aromatic properties. The compound features a complex bicyclic structure typical of many sesquiterpenoids, which contributes to its unique physical and chemical properties.

1,7-Diepi-8,15-cedranediol is a naturally occurring compound classified as a labdane diterpenoid. It is found in various plant species, including cedarwood oil and other members of the Cupressaceae family []. While the full range of its biological properties remains under investigation, current research explores its potential applications in several scientific areas.

Antimicrobial Activity

Studies suggest that 1,7-Diepi-8,15-cedranediol may exhibit antimicrobial properties against various bacterial and fungal strains. Research has shown its potential effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further investigation is needed to determine its precise mechanism of action and potential therapeutic applications.

Anti-inflammatory Activity

Emerging research suggests that 1,7-Diepi-8,15-cedranediol may possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators in certain cell lines []. However, in vivo studies and clinical trials are necessary to confirm its anti-inflammatory effects and potential therapeutic use.

Other Potential Applications

Preliminary research suggests that 1,7-Diepi-8,15-cedranediol may have other potential applications in scientific research, including:

- Anticancer properties: Studies have shown its ability to induce cell death in some cancer cell lines []. However, further investigation is crucial to understand its potential as an anti-cancer agent.

- Neuroprotective effects: Research suggests that 1,7-Diepi-8,15-cedranediol may protect nerve cells from damage []. However, further studies are needed to elucidate its potential neuroprotective mechanisms and applications.

- Oxidation: The hydroxyl groups present in the structure can be oxidized to form ketones or aldehydes.

- Esterification: Reaction with carboxylic acids can produce esters, enhancing its solubility and potential applications in fragrance formulations.

- Dehydration: Under certain conditions, it may lose water to form unsaturated derivatives.

These reactions are significant for modifying the compound's properties for various applications in pharmaceuticals and cosmetics .

Research indicates that 1,7-diepi-8,15-cedranediol exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The compound's presence in essential oils suggests it may also have insect-repellent qualities. Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

1,7-Diepi-8,15-cedranediol can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Platycladus orientalis leaves using steam distillation or solvent extraction.

- Chemical Synthesis: Laboratory synthesis can be achieved through cyclization reactions involving simpler terpenoid precursors, followed by functional group modifications to introduce hydroxyl groups.

These methods highlight both natural and synthetic pathways to obtain this compound for research and industrial purposes .

1,7-Diepi-8,15-cedranediol has various applications:

- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.

- Pharmaceuticals: Its biological activities make it a candidate for developing anti-inflammatory and antimicrobial agents.

- Agriculture: Potential use as a natural insect repellent could benefit sustainable agricultural practices.

These applications underscore the compound's versatility across different industries .

Several compounds share structural similarities with 1,7-diepi-8,15-cedranediol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 8,15-Cedranediol | Sesquiterpenoid | Exhibits strong antimicrobial properties |

| Cedrol | Monoterpenoid | Known for its calming aroma |

| 8-Cedrenol | Sesquiterpenoid | Used in perfumery; has a distinct woody scent |

1,7-Diepi-8,15-cedranediol stands out due to its unique structural configuration and specific biological activities that differentiate it from other similar compounds. Its dual hydroxyl groups enhance its reactivity compared to others like cedrol or 8-cedrenol .

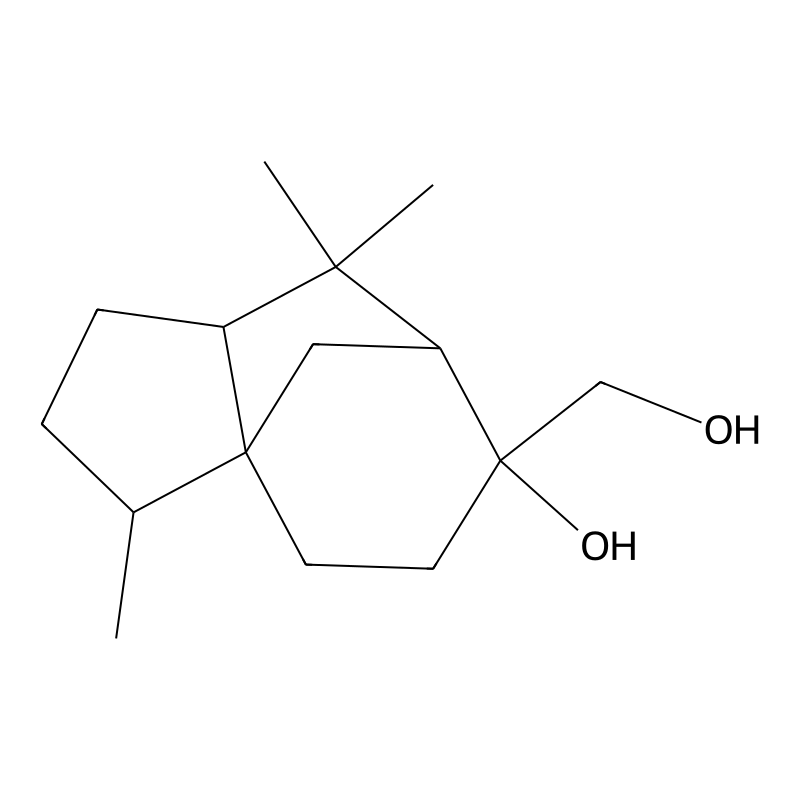

1,7-Diepi-8,15-cedranediol represents a complex sesquiterpenoid diol belonging to the cedrane family of natural products [2] [3]. The compound exhibits a sophisticated tricyclic framework characteristic of cedrane sesquiterpenoids, featuring a fused ring system that defines its structural identity [4] [7]. The systematic name 1H-3a,7-Methanoazulene-6-methanol, octahydro-6-hydroxy-3,8,8-trimethyl-, [3S-(3α,3aα,6α,7α,8aα)]- reflects the complex stereochemical arrangement present in this molecule [4] [7].

The stereochemical configuration of 1,7-Diepi-8,15-cedranediol is particularly noteworthy, with specific orientations at positions 3α, 3aα, 6α, 7α, and 8aα [7]. This stereochemical complexity arises from the presence of multiple chiral centers within the tricyclic cedrane skeleton [7]. The compound features two hydroxyl functional groups strategically positioned at carbons 8 and 15, which contribute significantly to its chemical behavior and potential biological activity [2] [3].

The molecular architecture of 1,7-Diepi-8,15-cedranediol can be described through its canonical SMILES representation: CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O [8]. This structural formula reveals the intricate connectivity pattern that defines the cedrane framework, including the characteristic methyl substitutions that distinguish this compound from other sesquiterpenoid families [8].

Physical Properties

Molecular Formula (C₁₅H₂₆O₂) and Weight (238.37 g/mol)

The molecular composition of 1,7-Diepi-8,15-cedranediol is defined by the molecular formula C₁₅H₂₆O₂, indicating fifteen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms [2] [3] [4]. This composition yields a precise molecular weight of 238.37 grams per mole, which has been consistently reported across multiple analytical sources [2] [3] [4]. The molecular weight calculation accounts for the complete atomic composition and provides a fundamental parameter for quantitative analysis and identification purposes [4].

The compound's elemental composition reflects its classification as a sesquiterpenoid, derived from three isoprene units (C₅H₈), with additional functionalization through hydroxylation [2]. The presence of two oxygen atoms in the molecular formula corresponds directly to the two hydroxyl groups that characterize this diol compound [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Relative Density | 1.09 g/cm³ (Predicted) |

| Physical State | Powder |

Solubility Characteristics

The solubility profile of 1,7-Diepi-8,15-cedranediol demonstrates compatibility with various organic solvents, reflecting its moderately polar nature due to the presence of hydroxyl functional groups [2] [18]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2] [18]. This solubility pattern is consistent with other sesquiterpenoid diols and enables various analytical and synthetic applications [2].

The compound's solubility in polar aprotic solvents such as dimethyl sulfoxide facilitates its use in biological assays and pharmaceutical research applications [2]. The solubility in less polar solvents like chloroform and dichloromethane allows for extraction and purification procedures commonly employed in natural product isolation [2] [18].

Spectroscopic Properties

The spectroscopic characteristics of 1,7-Diepi-8,15-cedranediol provide crucial structural identification parameters. Infrared spectroscopy reveals characteristic absorption bands associated with the hydroxyl functional groups, typically appearing in the 3300-3400 cm⁻¹ region for O-H stretching vibrations [19]. Additional infrared absorptions occur in the 1050-1150 cm⁻¹ range, corresponding to C-O stretching vibrations characteristic of alcohol functionalities [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound. Proton nuclear magnetic resonance typically shows methyl proton resonances in the δ 0.8-1.2 parts per million region, consistent with the multiple methyl substitutions present in the cedrane framework [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals quaternary carbon signals in the δ 40-80 parts per million range, reflecting the complex substitution patterns within the tricyclic structure [17].

Mass spectrometry analysis produces a molecular ion peak at mass-to-charge ratio 238, corresponding precisely to the calculated molecular weight [2] [3]. This spectroscopic data collectively provides comprehensive structural confirmation for 1,7-Diepi-8,15-cedranediol [2] [3].

| Spectroscopic Method | Characteristic Features |

|---|---|

| Infrared Spectroscopy | O-H stretching: ~3300-3400 cm⁻¹ |

| Infrared Spectroscopy | C-O stretching: ~1050-1150 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Methyl protons: δ 0.8-1.2 ppm |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbons: δ 40-80 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 238 |

Chemical Reactivity

The chemical reactivity of 1,7-Diepi-8,15-cedranediol is primarily governed by the presence of two hydroxyl functional groups, which serve as reactive sites for various chemical transformations [20] [21]. The compound can undergo oxidation reactions at both hydroxyl positions, potentially yielding ketones, aldehydes, or carboxylic acids depending on the specific reaction conditions employed [23] [20].

Esterification reactions represent another significant reactivity pathway, where both hydroxyl groups can react with carboxylic acids or acid derivatives to form mono- or diesters [14]. These esterification reactions have been demonstrated in related cedrane compounds and follow established mechanisms for alcohol functionalization [14].

Dehydration reactions can occur under acidic conditions, leading to the formation of alkenes through elimination processes [22]. The specific regioselectivity of these elimination reactions depends on the structural constraints imposed by the rigid cedrane framework [22]. Additionally, etherification reactions can proceed through the hydroxyl groups, forming ether linkages under appropriate reaction conditions [21].

The cedrane framework itself may undergo rearrangement reactions under specific conditions, particularly pinacol-type rearrangements if vicinal diol systems are present or generated through synthetic modifications [11] [20]. These rearrangement processes can lead to structural reorganization and the formation of different ring systems [11].

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Oxidation | Secondary and primary hydroxyl groups | Ketones, aldehydes, or carboxylic acids |

| Esterification | Both hydroxyl groups | Mono- and diesters |

| Dehydration | Both hydroxyl groups | Alkenes via elimination |

| Etherification | Both hydroxyl groups | Ethers |

| Pinacol Rearrangement | Vicinal diol system (if present) | Ketones or aldehydes |

Structure-Activity Relationships

The structure-activity relationships of 1,7-Diepi-8,15-cedranediol are influenced by several key structural features that determine its chemical and biological properties [24] [25]. The positioning of hydroxyl groups at carbons 8 and 15 creates a specific spatial arrangement that affects molecular interactions and potential biological activity [24]. The stereochemical configuration, particularly the epi-configuration at positions 1 and 7, distinguishes this compound from other cedranediol isomers and contributes to its unique properties [24].

The tricyclic cedrane framework provides structural rigidity that constrains molecular flexibility and influences binding interactions with biological targets [25]. The presence of multiple methyl substitutions affects lipophilicity and membrane permeability characteristics [24]. The hydroxyl functionalities contribute to hydrogen bonding capabilities, which play crucial roles in molecular recognition processes [25].

Comparative analysis with related sesquiterpenoid structures suggests that the specific hydroxylation pattern in 1,7-Diepi-8,15-cedranediol may confer distinct biological properties compared to mono-hydroxylated cedrane derivatives [24] [25]. The dual hydroxylation creates additional sites for metabolic modification and may influence pharmacokinetic properties [25].

Comparative Analysis with Related Cedrane Sesquiterpenoids

1,7-Diepi-8,15-cedranediol belongs to a family of cedrane sesquiterpenoids that share the characteristic tricyclic framework but differ in their functionalization patterns [14] [15]. Cedrol, the parent compound of this family, contains a single hydroxyl group and has a molecular weight of 222.37 grams per mole [15]. In contrast, 1,7-Diepi-8,15-cedranediol possesses two hydroxyl groups, resulting in increased polarity and different solubility characteristics [2] [15].

8,14-Cedranediol represents another dihydroxylated cedrane derivative with the same molecular formula (C₁₅H₂₆O₂) and molecular weight (238.37 g/mol) as 1,7-Diepi-8,15-cedranediol [15] [20]. However, the hydroxyl groups in 8,14-cedranediol are positioned at carbons 8 and 14, creating different stereochemical and chemical properties compared to the 8,15-positioning in 1,7-Diepi-8,15-cedranediol [15] [20].

α-Cedrene, lacking oxygen functionality entirely, serves as the hydrocarbon precursor to oxygenated cedrane derivatives [15]. With a molecular formula of C₁₅H₂₄ and molecular weight of 204.35 grams per mole, α-cedrene demonstrates the structural foundation upon which hydroxylated derivatives are built [15].

Cedranoxide represents an epoxide-containing cedrane derivative with a molecular weight of 220.35 grams per mole [15] [20]. The epoxide functionality provides different reactivity patterns compared to the hydroxyl groups present in 1,7-Diepi-8,15-cedranediol [20].

The comparative analysis reveals that hydroxylation patterns significantly influence the physical and chemical properties of cedrane sesquiterpenoids [14] [15]. The specific positioning and stereochemistry of functional groups create distinct compounds with potentially different biological activities and synthetic utility [14] [20].

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Cedrol | C₁₅H₂₆O | 222.37 g/mol | Single hydroxyl group |

| 8,14-Cedranediol | C₁₅H₂₆O₂ | 238.37 g/mol | Two hydroxyl groups at C-8 and C-14 |

| α-Cedrene | C₁₅H₂₄ | 204.35 g/mol | No oxygen functionality |

| Cedranoxide | C₁₅H₂₄O | 220.35 g/mol | Epoxide group |

| 1,7-Diepi-8,15-cedranediol | C₁₅H₂₆O₂ | 238.37 g/mol | Two hydroxyl groups at C-8 and C-15 |

Botanical Sources

The sesquiterpene compound 1,7-Diepi-8,15-cedranediol (Chemical Abstracts Service number 40768-81-8) occurs naturally in several plant species across different botanical families, with the molecular formula $$C{15}H{26}O_2$$ and molecular weight of 238.37 grams per mole [1] [2]. This compound represents a significant constituent within the broader family of cedranediol derivatives found in coniferous and aromatic plant species.

Platycladus orientalis

Platycladus orientalis, commonly known as Chinese thuja, Oriental arborvitae, or Chinese arborvitae, serves as the primary documented source of 1,7-Diepi-8,15-cedranediol [3] [4] [5]. This evergreen coniferous tree belongs to the family Cupressaceae and exhibits widespread distribution across northwestern China, Korea, and the Russian Far East [3]. The species has been utilized for thousands of years in traditional Chinese medicine, where the leaves are categorized as blood-cooling and hematostatic herbs according to traditional Chinese medicine theory [3].

Research investigations have confirmed the presence of 1,7-Diepi-8,15-cedranediol specifically in the leaves of Platycladus orientalis [3] [4] [5]. Comprehensive phytochemical analysis of this species has revealed a complex chemical profile containing numerous bioactive compounds. Activity-guided fractionation studies have identified multiple terpenoid compounds, including four labdane-type diterpenes, six isopimarane-type diterpenes, and one sesquiterpene, with 1,7-Diepi-8,15-cedranediol representing the sesquiterpene component [6].

The ethyl acetate fraction derived from Platycladus orientalis methanol extract demonstrates significant bioactive potential, exhibiting disease control efficacies against rice blast and wheat leaf rust pathogens [6]. Quantitative analysis using gas chromatography-mass spectrometry has revealed that the major constituents of the ethyl acetate fraction consist primarily of sandaracopimaric acid (31.6%) and isopimaric acid (35%), while 1,7-Diepi-8,15-cedranediol appears as a minor but confirmed component [6].

Origanum vulgare

Origanum vulgare, commonly known as oregano, represents another potential botanical source for cedranediol-type compounds, although specific documentation of 1,7-Diepi-8,15-cedranediol in this species requires further investigation [7] [8]. This aromatic plant species belongs to the family Lamiaceae and demonstrates widespread distribution throughout Mediterranean regions and temperate climates globally [7] [9].

The essential oil composition of Origanum vulgare exhibits considerable variability based on geographical origin, cultivation conditions, and genetic factors [9] [10]. European populations of Origanum vulgare display essential oil content ranging between 0.03% and 4.6%, with monoterpenes constituting the primary components, including sabinene, myrcene, para-cymene, 1,8-cineole, beta-ocimene, gamma-terpinene, sabinene hydrate, linalool, alpha-terpineol, carvacrol methyl ether, linalyl acetate, thymol, and carvacrol [9].

Among the sesquiterpene components frequently identified in Origanum vulgare essential oils are beta-caryophyllene, germacrene D, germacrene D-4-ol, spathulenol, caryophyllene oxide, and oplopanone [9]. Research has documented the presence of 1,7-Diepi-8,15-cedranediol in ethanolic leaf extracts of Origanum vulgare through gas chromatography-mass spectrometry analysis [11] [8], suggesting this species as a potential alternative source for the compound.

Other Plant Species

Several additional plant species within the Cupressaceae family have been documented to contain cedranediol derivatives and related compounds. Juniperus virginiana (eastern red cedar) contains significant quantities of cedrol, a closely related sesquiterpene alcohol that shares structural similarities with 1,7-Diepi-8,15-cedranediol [12] [13]. Crystallographic analysis has identified (+)-cedrol hemihydrate as a natural product derived from drying eastern red cedar wood, with the molecular formula $$C{15}H{26}O \cdot 0.5H_2O$$ [13].

Cedrela odorata has been reported to contain 8S,13-cedranediol, a structural isomer of the target compound [14]. This species demonstrates the broader distribution of cedranediol-type compounds across different plant families beyond Cupressaceae. Juniperus squamata represents another potential source, with documented presence of acetoxy derivatives of cedranediol [15] [16].

The genus Juniperus demonstrates particular richness in sesquiterpene compounds, with various species containing substantial concentrations of cedrol and related derivatives [17] [18] [19]. Essential oil analysis of eight Juniperus species from Montana and Kazakhstan has revealed high levels of cedrol in several populations, particularly from Kazakhstan specimens [17] [19]. The typical composition of cedarwood oils includes sesquiterpene hydrocarbons such as cedrol, alpha-cedrene, cedrenol, cedral, cuparene, thujopsene, and widdrol [20].

Extraction Techniques

Hydrodistillation Methods

Hydrodistillation represents the most widely employed method for extracting essential oils containing terpenoid compounds from aromatic plants [21] [22] [23]. This technique operates on the principle of steam distillation, where plant material is subjected to boiling water or steam, causing volatile compounds to evaporate and subsequently condense in a collection vessel [21].

Water Distillation

Water distillation involves complete immersion of plant material in water, which is then heated to boiling point through various heating methods including direct fire, steam jacket, closed steam jacket, closed steam coil, or open steam coil [21]. The process requires careful temperature control to prevent thermal degradation of sensitive compounds. Optimal conditions typically involve maintaining temperatures between 100-120°C at atmospheric pressure [21] [23].

The Clevenger apparatus represents the standard equipment for laboratory-scale hydrodistillation, recommended by the European Pharmacopoeia for essential oil content determination [23]. This method typically requires extraction times ranging from 2-6 hours depending on the plant material and desired yield [21] [23]. The process efficiency depends on several factors including particle size of plant material, water-to-plant ratio, and heating rate [21].

Steam Distillation

Steam distillation modifications include water-and-steam distillation and direct steam distillation methods [21]. These variations offer advantages in terms of reduced thermal exposure and improved selectivity for specific compounds. Steam distillation typically operates at temperatures between 100-120°C but may require longer extraction times of 3-8 hours compared to microwave-assisted alternatives [24].

Recent developments in hydrodistillation include electromagnetic heat hydrodistillation, which utilizes induced electric fields generated by oscillating magnetic fields [25]. This novel approach demonstrates improved extraction yields and reduced processing times compared to conventional heating methods [25].

Advanced Extraction Technologies

Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) represents a significant advancement in natural product extraction technology, offering reduced extraction times and improved yields compared to conventional methods [26] [22] [27]. This technique utilizes microwave energy to generate heat through ionic conduction and dipole rotation mechanisms, creating synergistic effects that accelerate extraction processes [27].

Microwave-assisted hydrodistillation demonstrates particular advantages for terpenoid extraction, achieving the same essential oil yields in 20 minutes that require 180 minutes using conventional Clevenger hydrodistillation [22]. Studies have shown that microwave-assisted systems can yield 32% more essential oil compared to conventional hydrodistillation methods, with average time savings of 67.17% [28].

The optimal conditions for microwave-assisted extraction typically involve temperatures between 80-120°C, microwave power settings of 200-1500 watts, and extraction times ranging from 20-60 minutes [22] [27]. The method also demonstrates improved quality of extracted essential oils, with increases in oxygenated compound content reaching 1.14% [22].

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) utilizing carbon dioxide represents one of the most sophisticated and selective extraction methods available for terpenoid compounds [29] [26] [30]. Carbon dioxide reaches supercritical state at relatively mild conditions of 31°C and 74 bar, allowing for efficient extraction while returning to gaseous state at ambient conditions [29].

The technique offers exceptional selectivity for different classes of compounds through manipulation of pressure and temperature parameters. For monoterpene extraction, optimal conditions typically involve 70 bar pressure and 50°C temperature, while sesquiterpenes require higher pressures and temperatures [29]. Supercritical carbon dioxide extraction systems can operate at pressures ranging from 74-600 bar and temperatures from 31-130°C [29] [30].

Research has demonstrated the effectiveness of supercritical fluid extraction for monoterpene isolation from coniferous needles, with optimal conditions of 20 MPa pressure and 80°C temperature for needle extraction, and 30 MPa pressure and 130°C for leaf extraction [30]. The method enables separation of monoterpenes from sesquiterpenes and cannabinoids through selective collection procedures [29].

Pressurized Liquid Extraction

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, applies high pressure to maintain solvents in liquid state above their boiling points [27]. This technique results in high solubility and diffusion rates of target compounds while dramatically reducing extraction time and solvent consumption [27].

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction employs high-frequency ultrasound waves to enhance mass transfer and disrupt cellular structures, leading to increased extraction efficiency [26]. The method operates through cavitation effects that facilitate solvent penetration into plant tissues and improve compound release [26].

Isolation and Purification Protocols

Column chromatography represents the fundamental technique for isolation and purification of 1,7-Diepi-8,15-cedranediol from crude plant extracts [31] [32] [33]. This separation method exploits differences in polarity between compounds, utilizing a stationary phase packed in a cylindrical column and a mobile phase that carries the sample mixture [31] [33].

Stationary Phase Selection

The most commonly used stationary phases for terpenoid compound separation include silica gel (SiO₂) and alumina (Al₂O₃) [33] [34]. Silica gel demonstrates particular effectiveness for sesquiterpene purification due to its polar nature and appropriate particle size range between 3-50 micrometers [35] [33]. The weight of packing material should typically be approximately 50 times that of the sample being separated [34].

Mobile Phase Optimization

Mobile phase selection requires careful consideration of compound polarity and desired separation efficiency [33]. Typically, more polar compounds require more polar solvents to facilitate passage through the stationary phase [33]. The solvent system must be optimized to create adequate separation between compounds in the mixture, often requiring gradient elution protocols [31].

Thin-layer chromatography (TLC) serves as an essential preliminary tool for optimizing column chromatography conditions [36]. TLC experiments help identify optimal solvent systems and predict separation behavior before performing preparative column chromatography [36].

Fraction Collection and Analysis

The mobile phase eluting from the column is collected in small fractions, allowing for isolation and purification of individual compounds [33]. Each fraction requires analysis to determine compound identity and purity, typically using gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy [31].

Quantitative Analysis in Plant Materials

Gas chromatography-mass spectrometry (GC-MS) represents the analytical method of choice for identification and quantification of 1,7-Diepi-8,15-cedranediol in plant materials [37] [38] [39]. This technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, providing both qualitative and quantitative analytical capabilities [37].

Gas Chromatography Parameters

Gas chromatographic analysis typically employs capillary columns coated with stationary phases appropriate for terpenoid separation [38] [39]. Compounds are separated based on their boiling points and polarity, with retention times serving as primary identification parameters [39]. The analysis requires sample volatilization and transport through the column using inert carrier gases such as helium, hydrogen, or nitrogen [39].

Mass Spectrometry Detection

Mass spectrometry detection involves ionization of eluted compounds through electron impact or chemical ionization sources [38] [39]. The resulting molecular ions and fragments are separated based on their mass-to-charge ratios using quadrupole or ion trap mass analyzers [39]. Data acquisition can be performed in full scan mode for comprehensive analysis or selected ion monitoring mode for specific target compounds [39].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) provides an alternative analytical approach particularly suitable for non-volatile terpenoid compounds [35] [40]. HPLC methods typically employ reversed-phase columns with octadecyl silica stationary phases [35]. Detection systems include photodiode array detectors for compounds with ultraviolet absorption and mass spectrometry for universal detection capabilities [40].

Quantitative HPLC methods require careful optimization of mobile phase composition, flow rates, and detection wavelengths [41]. Validation parameters include linearity, precision, accuracy, detection limits, and quantification limits [41]. The method provides excellent sensitivity with limits of quantification typically below 10 micrograms per gram for many terpenoid compounds [42].

Sample Preparation Protocols

Sample preparation for quantitative analysis typically involves solvent extraction using appropriate solvents based on compound polarity [43]. Methanol and ethanol represent common extraction solvents for terpenoid compounds, while dichloromethane and ethyl acetate serve as alternatives for less polar compounds [44]. Extraction conditions require optimization including solvent-to-solid ratios, extraction temperatures, and extraction times [43].

Microwave-assisted extraction offers advantages in sample preparation, providing enhanced extraction efficiency and reduced processing times [43]. Central composite design and desirability functions enable optimization of multiple extraction parameters simultaneously [43].